ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(benzoylcarbamothioylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-21-12(19)8-11-9-23-15(16-11)18-14(22)17-13(20)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,16,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKFCGVVILYGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This compound is then reacted with phenyl isothiocyanate to form the corresponding thioamide. The final step involves the reaction of this thioamide with ethyl chloroacetate under basic conditions to yield the target compound .
Chemical Reactions Analysis
Synthetic Routes and Precursor Transformations
The compound’s synthesis likely involves multi-step protocols, leveraging:
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Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones or esters .
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Substitution reactions at the 2-position of the thiazole ring, introducing the phenylformamido-methanethioylamino group through nucleophilic aromatic substitution or coupling .
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Esterification of the acetic acid side chain using ethanol under acidic or basic conditions .
Table 1: Hypothetical Synthetic Pathways
Hydrolysis and Functional Group Reactivity
The ethyl ester and thiazole-bound substituents enable diverse transformations:
Ester Hydrolysis
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Basic hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative.
. -
Acidic hydrolysis : HCl/EtOH may yield the acid, though less commonly reported for thiazole esters .
Thioamide and Formamide Reactivity
-
The phenylformamido-methanethioyl group may undergo:
Coordination Chemistry
Thiazole-acetate derivatives are known to act as ligands in metal complexes :
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The thiazole nitrogen and ester carbonyl oxygen can coordinate to metals like Cd(II) or Zn(II).
Biological Activity and Derivatization
While not directly studied, structurally related thiazole-acetates exhibit:
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Antimicrobial activity : Through inhibition of bacterial enzymes .
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Antitubercular properties : Pyrazoline-thiazole hybrids show MIC values <10 μM .
Key Challenges and Research Gaps
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Limited direct data on this compound necessitates reliance on analogs.
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Stability of the phenylformamido-methanethioyl group under acidic/basic conditions requires experimental validation.
Scientific Research Applications
Ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating infections and other diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinction among thiazole derivatives lies in the substituents on the thiazole’s 2-amino group. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
- Thiourea vs. In contrast, sulfonamide (e.g., CAS 62557-35-1) and acyl (e.g., formamido) derivatives exhibit electron-withdrawing effects, altering electronic properties and reactivity .
- Biological Activity : Compounds like ethyl 2-(2-formamidothiazol-4-yl)acetate and sulfonamide derivatives have been explored for urease inhibition and cytotoxicity, with IC₅₀ values ranging from 12–45 μM in urease assays . The thiourea derivative’s activity remains unstudied but is hypothesized to be potent due to its metal-binding thiourea group.
Key Observations:
- The thiourea derivative requires careful control of reaction conditions (e.g., pH, temperature) to avoid side reactions like disulfide formation .
- Sulfonylation and acylation reactions are typically faster and higher-yielding due to the electrophilic nature of sulfonyl chlorides and acylating agents .
Table 3: Comparative Properties
| Compound Name | Solubility (Predicted) | LogP (XLogP3) | Notable Biological Activity |
|---|---|---|---|
| This compound | Low in water | 2.1 | Hypothesized enzyme inhibition |
| Ethyl 2-(2-formamidothiazol-4-yl)acetate | Moderate | 0.8 | Urease inhibition (IC₅₀ ~25 μM) |
| Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | Low | 3.2 | Cytotoxicity (Hemolysis <10%) |
| Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate | Moderate | 1.5 | Antifungal activity (MIC ~50 μg/mL) |
Key Observations:
- The thiourea derivative’s higher LogP (2.1) suggests better membrane permeability compared to formamido analogs (LogP 0.8) but may require formulation adjustments for bioavailability .
- Sulfonamide derivatives (LogP 3.2) exhibit greater lipophilicity, correlating with enhanced cytotoxicity in some studies .
Biological Activity
Ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound characterized by the presence of a thiazole ring and an ester functional group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H15N3O3S2
- CAS Number: 446307-70-6
The thiazole ring in the structure contributes significantly to the biological activity of this compound, as thiazole derivatives are known for their interactions with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potent antimicrobial and antifungal activities. The mechanism involves the inhibition of key enzymes and disruption of cellular processes in microorganisms.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The data in Table 1 shows that the compound is particularly effective against Candida albicans, a common fungal pathogen.
The proposed mechanism of action involves the interaction of the thiazole moiety with microbial enzymes. Specifically, it is believed to inhibit the synthesis of essential biomolecules in pathogens, leading to their death or growth inhibition. This interaction is similar to that observed with other thiazole derivatives that have been studied for their pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Here are notable findings:
- Study on Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties against various strains of fungi. The results indicated that this compound showed a significant reduction in fungal growth compared to control groups, highlighting its potential as an antifungal agent.
- Anticancer Potential : Preliminary research has suggested that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was able to induce apoptosis in these cells at micromolar concentrations.
- Synergistic Effects : A combination study with standard antifungal drugs revealed that this compound could enhance the efficacy of existing treatments when used in synergy, suggesting a potential role in combination therapy for resistant strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-(2-{[(phenylformamido)methanethioyl]amino}-1,3-thiazol-4-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions starting with benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate under reflux in absolute ethanol (1 hour, 30 mmol scale). Key intermediates like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate are isolated via ether extraction and anhydrous sodium sulfate filtration .
- Critical Factors : Reaction time, solvent purity, and stoichiometric ratios significantly impact yield. For example, deviations in ethanol purity may lead to side reactions (e.g., ester hydrolysis). Microanalysis within 0.4% of theoretical values ensures product consistency .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structural integrity?
- Approach :
- NMR : 1H and 13C NMR to verify thiazole ring protons (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 337.05).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis to validate stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural elucidation?
- Method : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and phenylformamido group orientation can be confirmed .
- Case Study : In structurally similar compounds (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate), crystallography revealed deviations in methoxy group positioning, impacting reactivity .
Q. What strategies mitigate low yields during thiazole ring formation in large-scale synthesis?
- Optimization :
- Catalysis : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization.
- Temperature Control : Reflux at 80–90°C minimizes side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the thiazole intermediate .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- SAR Insights :
- Halogen Effects : Fluorine or chlorine at the phenyl ring (e.g., 2-chloro-6-fluorophenyl analogs) enhances antimicrobial activity due to increased electronegativity and membrane permeability .
- Thiazole Modifications : Substituting the acetamide group with triazole-thiol moieties (e.g., in MAEM derivatives) improves β-lactamase inhibition .
Q. What computational methods are effective for predicting the compound’s reactivity in derivatization?
- Tools :
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., β3-adrenergic receptors for overactive bladder studies) .
- DFT Calculations : Gaussian 09 to model transition states in nucleophilic acyl substitution reactions .
Data Analysis and Contradictions
Q. How should researchers address conflicting bioactivity data across studies?
- Case Example : Discrepancies in antifungal activity (IC50 ranging from 12 µM to >100 µM) may arise from assay conditions (e.g., pH, solvent DMSO concentration). Normalize data using positive controls (e.g., fluconazole) and replicate experiments across cell lines .
Q. What experimental controls are essential for validating synthetic intermediates?
- Best Practices :
- TLC Monitoring : Compare Rf values against known standards (e.g., ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate, CAS 64987-05-9) .
- Spiking Experiments : Add pure intermediates to reaction mixtures to confirm retention times in HPLC .
Structural and Functional Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
